Product packaging for CuCN.2LiCl(Cat. No.:CAS No. 121340-53-2)

CuCN.2LiCl

Cat. No.: B14141061
CAS No.: 121340-53-2
M. Wt: 174.4 g/mol
InChI Key: KHTJRUDVXXNFJZ-UHFFFAOYSA-L
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Description

CuCN·2LiCl as a Versatile and Widely Employed Reagent in Modern Synthetic Chemistry The complex CuCN·2LiCl has emerged as a particularly versatile and widely employed reagent in modern synthetic chemistry. It is frequently used for the synthesis of organocopper(I) reagents through transmetalation with organozinc and Grignard reagents.sigmaaldrich.comorgsyn.orgsigmaaldrich.comThis complex is also a valuable precursor for preparing organocuprate(I) reagents.sigmaaldrich.comsigmaaldrich.comCuCN·2LiCl is often supplied as a solution in anhydrous tetrahydrofuran (B95107) (THF), offering convenience in handling.sigmaaldrich.comorgsyn.orgIts solubility in THF facilitates its use in various reactions, including the preparation of highly reactive copper reagents like [RCu(CN)ZnX] from alkylzinc iodides.orgsyn.orgResearch has demonstrated the efficacy of CuCN·2LiCl in facilitating challenging transformations. For instance, it has been successfully employed in copper-mediated cross-coupling reactions of functionalized arylmagnesium halides with functionalized primary alkyl iodides and benzylic bromides, providing coupled products in good yields under mild conditions.organic-chemistry.orgacs.orgThe use of CuCN·2LiCl in these reactions can be stoichiometric or catalytic, with catalytic amounts at lower temperatures minimizing homocoupling products.organic-chemistry.orgacs.orgFurthermore, CuCN·2LiCl has proven crucial in the synthesis of complex molecular structures, such as 1- and 1,2-substituted cyclopropylamines, by facilitating the electrophilic trapping of ketone homoenolates.acs.orgnih.govIts use in generating mixed zinc/copper homoenolates is essential for achieving the desired reactivity.acs.orgnih.govStudies have also shown that CuCN·2LiCl is effective in the preparation of α-(N-carbamoyl)alkylcuprates, which are valuable in reactions with various electrophiles, and that it allows for rapid cuprate (B13416276) formation at lower temperatures compared to insoluble CuCN.acs.orgThe complex's ability to mediate reactions compatible with various functional groups underscores its versatility in constructing complex organic molecules.organic-chemistry.orgnih.gov

Data Table: Selected Applications of CuCN·2LiCl in Organic Synthesis

Reaction TypeSubstrates InvolvedKey OutcomeReference
Synthesis of Organocopper(I) ReagentsOrganozinc, Grignard reagentsFormation of reactive organocopper species sigmaaldrich.comorgsyn.orgsigmaaldrich.com
Cross-couplingFunctionalized arylmagnesium halides, alkyl iodides, benzylic bromidesFormation of C-C bonds in functionalized molecules organic-chemistry.orgacs.org
Synthesis of CyclopropylaminesKetone homoenolates, aminesFormation of 1- and 1,2-substituted cyclopropylamines acs.orgnih.gov
Preparation of α-(N-carbamoyl)alkylcupratesα-lithiocarbamatesFormation of cuprates for reactions with electrophiles acs.org
Amination of (Hetero)ArylmetalsArylzinc halides, NH-oxaziridinesFormation of primary amines nih.gov
CarbometalationAryl and heteroaryl zinc pivalatesFunctionalization of aromatic and heteroaromatic rings researchgate.net
Acylation of Grignard ReagentsAryl Grignard reagents, acid chloridesFormation of ketones (can be accompanied by O-acylation with phenols) rsc.org

Detailed Research Findings:

Research into the structure and reactivity of cyanocuprates, including those derived from CuCN·2LiCl, has been a subject of study. Spectroscopic techniques such as EXAFS and IR spectroscopy, combined with theoretical calculations, have provided insights into their nature. Studies suggest that in complexes formed from CuCN·2LiCl and organolithium reagents, the cyanide ligand may not be directly coordinated to copper in a linear fashion but rather interacts with lithium cations. ic.ac.uk The structure of these reagents, particularly whether "higher-order" cuprates exist, has been a topic of debate, with evidence suggesting complex aggregates in solution. ic.ac.uk

The application of CuCN·2LiCl in transmetalation reactions is a key aspect of its utility. For example, the transmetalation of functionalized arylmagnesium compounds with CuCN·2LiCl at low temperatures leads to the corresponding arylcopper reagents, which are then used in cross-coupling reactions. acs.org The stability of these arylcopper species can be influenced by additives like trimethyl phosphite (B83602), although catalytic amounts of CuCN·2LiCl at lower temperatures can mitigate the need for such additives by reducing homocoupling. acs.org

In the context of amination reactions, CuCN·2LiCl has been found to efficiently mediate the reaction between arylzinc halides and NH-oxaziridines, leading to the formation of primary amines. nih.gov Both stoichiometric and catalytic amounts of CuCN·2LiCl can be used, and it has been noted that CuCN·2LiCl and CuCl·2LiCl give similar yields and are convenient to handle as THF solutions. nih.gov

The use of CuCN·2LiCl in the synthesis of cyclopropylamines from ketone homoenolates highlights its role in facilitating reactions with intermediates possessing both nucleophilic and electrophilic characteristics. acs.orgnih.gov The transmetalation to form mixed zinc/copper homoenolates using CuCN·2LiCl is considered crucial for the electrophilic reactivity of the homoenolate, enabling the formation of the cyclopropylamine (B47189) ring. acs.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula CCl2CuLi2N B14141061 CuCN.2LiCl CAS No. 121340-53-2

Properties

CAS No.

121340-53-2

Molecular Formula

CCl2CuLi2N

Molecular Weight

174.4 g/mol

IUPAC Name

dilithium;dichlorocopper(1-);cyanide

InChI

InChI=1S/CN.2ClH.Cu.2Li/c1-2;;;;;/h;2*1H;;;/q-1;;;3*+1/p-2

InChI Key

KHTJRUDVXXNFJZ-UHFFFAOYSA-L

Canonical SMILES

[Li+].[Li+].[C-]#N.Cl[Cu-]Cl

Origin of Product

United States

Preparation and Generation of Reactive Copper Species from Cucn·2licl

In Situ Formation and Solution Behavior of the CuCN·2LiCl Complex

The CuCN·2LiCl complex is typically formed in situ by dissolving copper(I) cyanide (CuCN) and lithium chloride (LiCl) in an appropriate organic solvent, most commonly anhydrous THF sigmaaldrich.comkrackeler.comorgsyn.org. The dissolution of CuCN, which is otherwise poorly soluble in many organic solvents, is significantly enhanced by the presence of LiCl sigmaaldrich.comkrackeler.com. This interaction leads to the formation of a soluble complex.

While the solid-state structure of CuCN itself is complex, featuring polymeric chains researchgate.net, the exact nature of the species formed when CuCN dissolves in the presence of LiCl in THF is still a subject of investigation. Spectroscopic studies, including IR, NMR, and EXAFS, have been employed to elucidate the structure of these complexes in solution. These studies suggest that in complexes formed from CuCN and organolithium reagents in the presence of LiCl, the cyanide ligand may not be directly coordinated to the copper atom but rather interacts with the lithium cations ic.ac.uk. The copper is often found to be two-coordinate in these species ic.ac.uk. The formation of the soluble complex is crucial as it provides a homogeneous source of copper(I) for subsequent transmetalation reactions. The resulting solutions are typically described as having a gray to green to brown appearance americanelements.com.

The properties of the CuCN·2LiCl complex solution in anhydrous THF have been reported.

Interactive Table 1: Properties of CuCN·2LiCl Complex Solution sigmaaldrich.comkrackeler.comamericanelements.comnih.gov

Transmetalation Reactions for Organocopper Reagent Generation

The primary application of CuCN·2LiCl is its use as a copper(I) source in transmetalation reactions with various organometallic reagents. This process involves the transfer of an organic group from a more electropositive metal (like lithium, magnesium, or zinc) to copper, generating organocopper species that are valuable intermediates in C-C bond formation. The presence of LiCl in the complex is known to influence the reactivity and stability of the resulting organocopper reagents.

From Organolithium Reagents

Organocopper reagents can be generated by the reaction of organolithium compounds with CuCN·2LiCl. This transmetalation is often performed at low temperatures. For instance, functionalized aryllithium reagents, prepared by halogen-lithium exchange at very low temperatures, can react rapidly with the THF-soluble CuCN·2LiCl complex to form functionalized arylcopper reagents wiley-vch.de. These copper species are generally more stable than the parent organolithium reagents and can react with various electrophiles wiley-vch.de.

Research has shown that the reaction of organolithium reagents with CuCN·2LiCl can lead to the formation of different types of organocuprate species depending on the stoichiometry. Studies using IR spectroscopy have indicated distinct cyanide stretches for complexes formed from CuCN·2LiCl with one equivalent of methyllithium (B1224462) (MeLi) and with two equivalents of MeLi, suggesting the presence of different species in solution ic.ac.uk. The formation of higher-order cuprates from CuCN and organolithium reagents in the presence of LiCl has been proposed, although their exact structures and role in reactivity are still debated ic.ac.uk.

From Grignard Reagents

CuCN·2LiCl is widely used to generate organocopper reagents from Grignard reagents (RMgX). This transmetalation provides access to organocopper species that are effective in various reactions, including conjugate addition and cross-coupling sigmaaldrich.comkrackeler.commdpi.com. The reaction is typically carried out by adding the Grignard reagent to a solution of CuCN·2LiCl in THF mdpi.com.

Functionalized arylmagnesium halides, prepared via iodine-magnesium exchange, can undergo smooth transmetalation with CuCN·2LiCl to yield the corresponding arylcopper reagents acs.org. The presence of additives like trimethyl phosphite (B83602) can enhance the stability of these arylcopper species acs.org. This transmetalation approach allows for the preparation of organocopper reagents bearing various functional groups acs.orgstudfile.net.

Studies have demonstrated the efficacy of CuCN·2LiCl as a catalyst for the coupling of Grignard reagents with organic halides acs.org. For example, CuCN was found to be an effective catalyst for the coupling of arylmagnesium chlorides with alkyl chlorides, with a proposed intermediate involving a copper-cyanide-magnesium species acs.org.

Interactive Table 2: Examples of Organocopper Reagent Generation from Grignard Reagents using CuCN·2LiCl and Subsequent Reactions mdpi.comacs.orgstudfile.netoup.comnih.govuni-muenchen.de

From Organozinc Reagents

Organozinc reagents are known for their tolerance of various functional groups, making them excellent precursors for the synthesis of functionalized organocopper compounds via transmetalation with CuCN·2LiCl orgsyn.orgiupac.org. The reaction of organozinc halides (RZnX) with the THF-soluble CuCN·2LiCl complex affords reactive copper-zinc reagents, often formulated as RCu(CN)ZnX orgsyn.orgiupac.orgnptel.ac.in.

This transmetalation allows for the preparation of highly functionalized copper reagents that can participate in various C-C bond forming reactions, such as conjugate additions to enones and reactions with acid chlorides, allylic, alkynyl, and alkenyl halides iupac.org. The use of CuCN·2LiCl in the transmetalation of organozinc reagents has been successfully applied to the synthesis of complex molecules, including those with sensitive functional groups orgsyn.orgresearchgate.netrsc.org.

Research on amino acid derived organozinc reagents has shown that transmetalation with CuCN·2LiCl allows for copper-mediated cross-coupling with acid chlorides, providing a route to functionalized amino acid derivatives researchgate.netrsc.org. The efficiency of this process can depend on the specific organozinc reagent and the acid chloride used researchgate.net.

Interactive Table 3: Examples of Organocopper Reagent Generation from Organozinc Reagents using CuCN·2LiCl and Subsequent Reactions orgsyn.orgiupac.orgresearchgate.netrsc.orgresearchgate.netrsc.orgrsc.orgthieme-connect.com

Formation of α-Aminoalkylcuprate Reagents

α-Aminoalkylcuprate reagents, valuable for the synthesis of nitrogen-containing compounds, can be prepared by the reaction of α-lithio carbamates (derived from Boc-protected amines or by transmetalation of α-aminostannanes) with CuCN·2LiCl nih.govacs.orgresearchgate.netnih.gov. The use of the THF-soluble CuCN·2LiCl is advantageous compared to insoluble CuCN, as it allows for rapid cuprate (B13416276) formation at lower temperatures, which is important when dealing with thermally unstable α-lithiocarbamates nih.gov.

These α-aminoalkylcuprates participate in conjugate addition reactions with various unsaturated substrates, including α,β-unsaturated esters, thiol esters, imides, nitriles, alkynyl esters, sulfoxides, and allenyl esters nih.govacs.orgresearchgate.net. The efficiency and stereoselectivity of these reactions can vary depending on the substrate and reaction conditions nih.govacs.org.

Interactive Table 4: Generation and Reactions of α-Aminoalkylcuprate Reagents using CuCN·2LiCl nih.govacs.orgresearchgate.netnih.govresearchgate.netmolaid.com

Generation of α-Arylseleno-substituted Copper Organometallics

α-Arylseleno-substituted copper organometallics are useful intermediates for the synthesis of α-arylselenomethyl ketones. These copper reagents can be prepared by the transmetalation of α-arylseleno-substituted zinc organometallics with CuCN·2LiCl researchgate.netrsc.orgrsc.org. The zinc precursors are typically generated by the insertion of zinc into the carbon-chlorine bond of α-chloromethyl aryl selenides researchgate.netrsc.orgrsc.org. The resulting copper species react with acyl chlorides to form a new carbon-carbon bond, yielding the desired α-arylselenomethyl ketones researchgate.netrsc.orgrsc.org.

Interactive Table 5: Generation and Reaction of α-Arylseleno-substituted Copper Organometallics using CuCN·2LiCl researchgate.netrsc.orgrsc.org

Mechanistic Insights into Cucn·2licl Mediated Transformations

Proposed Reaction Pathways and Elucidation of Reactive Intermediates

Transformations involving CuCN·2LiCl can proceed through a variety of pathways, including those involving radical intermediates, concerted mechanisms, and species in different copper oxidation states. The specific pathway is often dictated by the reaction conditions, the nature of the substrates, and the presence of additives.

Examination of Radical Mechanisms in Copper-Mediated Processes

While organocopper reactions are often perceived as involving polar or ionic intermediates, radical pathways can also be operative, particularly in certain coupling and rearrangement reactions. Some CuCN-mediated reactions have been proposed to proceed via a free radical mechanism. For instance, in the CuCN-mediated rearrangement of allenylcyclopropanols to cyclopentenones, a free radical mechanism has been implicated under specific conditions, leading to distinct regioisomers compared to pathways involving other additives researchgate.netnih.govacs.org. The interplay between radical and polar pathways, sometimes referred to as radical-polar crossover reactions, can be a key feature in complex transformations mediated by transition metals like copper thieme-connect.de.

Analysis of Concerted Pathways in CuCN·2LiCl Chemistry

Concerted mechanisms, where bond breaking and formation occur simultaneously in a single step, are also relevant in CuCN·2LiCl chemistry. While direct evidence for concerted pathways specifically with CuCN·2LiCl can be challenging to isolate from other mechanistic possibilities, related organocopper reactions are known to proceed via such routes. For example, the Curtius rearrangement, which can be involved in sequences utilizing organocopper intermediates, is a known concerted process d-nb.info. The concept of concerted metalation-deprotonation (CMD) has also been discussed in the context of C-H bond cleavage facilitated by electron-deficient transition metals kyushu-univ.jp. The influence of the number of electrons on the potential energy profile of elementary steps can provide insights into the nature of concerted mechanisms, including asynchronous ones acs.org.

Role of Copper(I) Oxidation States and Organocopper Species in Catalytic Cycles

Organocopper chemistry is predominantly based on copper in the +1 oxidation state (Cu(I)) wikipedia.org. However, higher oxidation states, particularly Cu(III), are frequently invoked as transient intermediates in catalytic cycles wikipedia.orgunige.chdokumen.pub. The reaction mechanism of organocuprates with alkyl halides, for instance, is proposed to involve the oxidative addition of the alkyl halide to Cu(I), forming a planar Cu(III) intermediate, followed by reductive elimination to yield the coupled product wikipedia.org.

CuCN·2LiCl serves as a source of Cu(I) and contributes to the formation of various organocopper species, including organocuprates. The structure and reactivity of these species are central to the reaction mechanisms. Studies have explored the nature of organocopper(I) complexes and their interactions with electrophiles researchgate.net. While historically "higher order cuprates" derived from CuCN and organolithium reagents were formulated differently, spectroscopic and theoretical studies suggest they might exist as equilibrating mixtures of species like R₂CuLi·LiCN and R(CN)CuLi·LiR, with R₂Cu⁻·Li₂CN⁺ being potentially dominant in solution researchgate.net. The anisotropic and multi-coordination capability of the cyanide ligand is considered a factor in the reactivity of these species researchgate.net.

Influence of Lithium Chloride on Organocopper Reactivity and Complex Stability

The presence of lithium chloride is a critical factor in the utility of CuCN·2LiCl. LiCl significantly enhances the solubility of CuCN in organic solvents like THF researchgate.netnih.gov. Beyond solubility, LiCl plays a crucial role in influencing the stability and reactivity of the organocopper species formed.

Lithium halides, including LiCl, have been shown to impact the formation and structure of organocuprates nih.gov. Direct evidence suggests that LiX (X = Br, Cl) can act as a "hidden link" in the preparation of organocuprates from CuX, potentially involving a CuX₂⁻ Li⁺ ate complex as a key intermediate nih.gov. The presence of LiCl can stabilize organocopper intermediates, preventing decomposition pathways such as the formation of homocoupling products acs.orgorganic-chemistry.org. In some cross-coupling reactions, the use of substoichiometric quantities of CuCN·2LiCl at lower temperatures in the absence of additives like trimethyl phosphite (B83602) still yields good results with decreased homocoupling, highlighting the stabilizing effect of the LiCl component or the complex itself acs.org. Furthermore, LiCl has been shown to accelerate certain reactions, such as the bromine-magnesium exchange, which can be a step in the in situ formation of organocopper reagents from Grignard reagents and CuCN·2LiCl bohrium.comimperial.ac.uk.

Stereochemical and Regiochemical Control Mechanisms in CuCN·2LiCl Reactions

Controlling the stereochemical and regiochemical outcome of reactions is a paramount challenge in organic synthesis. CuCN·2LiCl mediated transformations often exhibit high levels of control, which can be attributed to the nature of the organocopper intermediates and the reaction conditions.

In allylic substitution reactions mediated by copper, the regiochemistry can often be controlled, following trends related to migratory aptitudes uni-muenchen.de. Stereoselectivity is also a key feature, with reactions proceeding with retention or inversion of configuration depending on the specific mechanism (e.g., anti-SN2' substitution) d-nb.infouni-muenchen.denii.ac.jp. The structure of the organocopper intermediate and its interaction with the electrophile are crucial for determining the stereochemical outcome. For instance, the anti-SN2' reaction pathway involves a specific mode of attack that leads to a defined stereochemistry uni-muenchen.denii.ac.jp. The presence of directing groups on the substrate can further enhance regioselectivity and stereoselectivity d-nb.info.

In rearrangements of allenylcyclopropanols mediated by CuCN·2LiCl, different reaction conditions can lead to divergent regiochemical outcomes, producing either 5-alkyl or 4-alkyl cyclopentenone regioisomers researchgate.netnih.govacs.org. This divergence underscores how the reaction pathway, influenced by factors like the presence of additives (e.g., Et₂Zn), dictates the regiochemical control acs.org.

Computational and Theoretical Chemistry Studies on Cuprate (B13416276) Structure and Reactivity

Computational and theoretical chemistry play a vital role in elucidating the structures of organocopper species and understanding their reactivity at a molecular level ehu.eusmanchester.ac.ukub.edu. These studies provide valuable insights into reaction pathways, transition states, and the factors governing selectivity.

Density functional theory (DFT) calculations and other theoretical methods have been employed to study the structure and reactivity of organocuprates, including those potentially formed from CuCN and organolithium reagents researchgate.net. These studies can help to clarify the complex nature of these species in solution and assess the energetics of different reaction pathways acs.orgresearchgate.net. For example, computational studies have investigated the kinetic reactivity of different organocuprate species in addition reactions researchgate.net. Theoretical calculations, in conjunction with experimental techniques like X-ray absorption spectroscopy, have provided evidence for the structure of intermediates like the CuX₂⁻ Li⁺ ate complex nih.gov. Computational studies can also contribute to understanding the influence of ligands and counterions on the electronic structure and reactivity of organocopper compounds wikipedia.orgwordpress.com.

Applications of Cucn·2licl in Synthetic Organic Chemistry

Cross-Coupling Reactions

Cross-coupling reactions are fundamental tools for forming new carbon-carbon bonds. CuCN·2LiCl plays a role in copper-mediated cross-coupling processes involving different organometallic reagents and electrophiles.

Cross-Coupling of Functionalized Arylmagnesium Reagents with Alkyl and Benzylic Halides

CuCN·2LiCl mediates the cross-coupling of functionalized arylmagnesium halides with functionalized primary alkyl iodides and benzylic bromides. organic-chemistry.orgacs.orgacs.org This reaction allows for the formation of new carbon-carbon bonds under relatively mild conditions. Functionalized arylmagnesium halides, often prepared via iodine-magnesium exchange, undergo smooth transmetalation with CuCN·2LiCl. organic-chemistry.orgacs.orgacs.org The resulting arylcopper species can then react with alkyl or benzylic halides to yield the coupled product. organic-chemistry.orgacs.org The reaction can be carried out using either stoichiometric or catalytic amounts of CuCN·2LiCl. acs.orgacs.org The presence of trimethyl phosphite (B83602) can stabilize the intermediate arylcopper species, particularly when using stoichiometric amounts of CuCN·2LiCl, and help prevent homocoupling. organic-chemistry.orgacs.org The method is compatible with a range of functional groups on both the arylmagnesium reagent and the alkyl or benzylic halide, including esters, nitriles, chlorides, and keto groups, providing the desired products in good to excellent yields (56-89%). organic-chemistry.org Using substoichiometric quantities of Cu(I) can also be effective, reducing the need for additives and minimizing homocoupling. acs.org

Copper-Mediated Cross-Coupling of Amino Acid Derived Organozinc Reagents with Acid Chlorides

CuCN·2LiCl serves as the copper source in the copper-mediated cross-coupling of amino acid derived β-amido-alkylzinc iodides with acid chlorides. rsc.orgnih.govresearchgate.netrsc.org This protocol provides a method for synthesizing ketones with incorporated amino acid frameworks. The reaction involves the transmetalation of the organozinc reagent with CuCN·2LiCl, followed by reaction with the acid chloride. researchgate.netrsc.org For certain amino acid derived organozinc reagents, the methodology is more effective with stable acid chlorides, yielding products in moderate yields. rsc.orgresearchgate.netrsc.org However, with other organozinc reagents, the protocol is more general and provides good yields with a wider range of acid chlorides. rsc.orgresearchgate.netrsc.org This method offers a straightforward approach to access coupling products that can be challenging to synthesize using alternative techniques. researchgate.net

Non-Deprotonative Primary and Secondary Amination of Aryl- and Heteroarylmetals

CuCN·2LiCl is effective in mediating the direct electrophilic primary and secondary amination of aryl- and heteroarylmetals. nih.gov This method addresses the challenge of directly aminating heteroarylmetals efficiently without relying on directing groups. nih.gov The transformation involves the reaction of arylmetals (such as organolithiums, organozincs, or organomagnesiums) with an aminating agent, typically an O-substituted hydroxylamine (B1172632) derivative, in the presence of a Cu(I) salt like CuCN·2LiCl. nih.gov CuCN·2LiCl and CuCl·2LiCl have shown good results in this reaction and are convenient to handle as commercially available THF solutions. nih.gov The reaction is often rapid, even at low temperatures (-78 °C), and can also proceed at ambient temperature with synthetically useful yields. nih.gov This amination method is compatible with various functional groups on the aryl- or heteroarylmetal substrate, including esters and nitriles. nih.gov

Synthesis of Polyfunctional Aryl Systems via Aryne Intermediates

CuCN·2LiCl can be utilized in the synthesis of functionalized polyaryl systems involving aryne intermediates. nih.gov In this approach, biaryl lithium intermediates, generated from the reaction of arynes with deprotonated arenes or heterocycles, can undergo transmetalation with CuCN·2LiCl to form aryl copper reagents. nih.gov These aryl copper species can then be trapped with electrophiles, leading to the formation of functionalized arylation products. nih.gov This methodology allows for the construction of complex biaryl systems through a sequence involving aryne formation, nucleophilic addition, transmetalation with CuCN·2LiCl, and subsequent electrophilic trapping. nih.gov

Conjugate Addition Reactions (1,4-Additions)

CuCN·2LiCl is a key reagent in the preparation of organocuprate species that participate in conjugate addition (1,4-addition) reactions to α,β-unsaturated carbonyl compounds and other activated olefins. α-Aminoalkylcuprates, generated from α-lithio carbamates and CuCN·2LiCl, are effective nucleophiles for conjugate addition reactions. acs.orgacs.orgresearchgate.netnih.gov These cuprates react with various α,β-unsaturated substrates, including esters, thiol esters, imides, and nitriles, to afford the 1,4-addition products. acs.orgacs.orgnih.gov The yields of these reactions can vary depending on the nature of the electron-withdrawing group and the substitution pattern of the unsaturated substrate. acs.orgacs.orgnih.gov CuCN·2LiCl is particularly useful because it is soluble in THF, allowing for cuprate (B13416276) formation at lower temperatures compared to insoluble CuCN, which is advantageous for handling thermally unstable intermediates. researchgate.netacs.org α-Aminoalkylcuprates prepared using CuCN·2LiCl have also been shown to participate in conjugate additions to α,β-alkynyl esters, sulfoxides, and nitriles, as well as α,β−β,γ-unsaturated allenyl esters. acs.orgacs.orgnih.gov Excellent stereocontrol can be achieved in the conjugate addition to allenyl esters when using α-aminoalkylcuprates derived from CuCN·2LiCl. acs.orgacs.orgnih.gov Furthermore, CuCN·2LiCl has been used as a co-catalyst in the copper-catalyzed conjugate addition of Grignard reagents to thiochromones, leading to 2-substituted-thiochroman-4-ones. researchgate.net

Conjugate Addition of Grignard Reagents to Thiochromones

CuCN·2LiCl effectively catalyzes the conjugate addition of Grignard reagents to thiochromones, leading to the formation of 2-substituted-thiochroman-4-ones, including both 2-alkyl and 2-aryl derivatives (thioflavanones). mdpi.comnih.govresearchgate.net This reaction provides a unified synthetic route to these privileged structures. The use of CuCN·2LiCl as the copper source has been shown to afford the best yields of the 1,4-adducts. mdpi.comnih.govresearchgate.net The reaction is typically conducted with trimethylsilyl (B98337) chloride (TMSCl) as an additive, which helps to improve the yields. mdpi.comnih.govresearchgate.net A broad range of both alkyl and aromatic Grignard reagents are tolerated in this reaction, resulting in good to excellent yields of the corresponding 1,4-adducts. mdpi.com

For instance, the conjugate addition of simple Grignard reagents like methyl, ethyl, n-butyl, and n-hexyl magnesium chlorides to thiochromone (B8434766) proceeds efficiently, yielding 1,4-adducts in high yields (75–88%). mdpi.com While bulkier Grignard reagents such as isopropyl and tert-butyl magnesium chlorides give slightly lower yields, cyclic Grignard reagents are also effective, providing good yields of 1,4-adducts (82–85%). mdpi.com Optimization studies have indicated that using 0.2 equivalent of CuCN·2LiCl and TMSCl provides high yields, and the amount of CuCN·2LiCl can sometimes be reduced to 0.1 equivalent without a significant decrease in yield. mdpi.comresearchgate.netmdpi.com

Table 1: Representative Conjugate Additions of Grignard Reagents to Thiochromone Catalyzed by CuCN·2LiCl

Grignard ReagentThiochromone SubstrateProduct TypeYield (%)
n-ButylMgClThiochromone2-n-Butylthiochroman-4-one85 mdpi.comresearchgate.net
MethylMgClThiochromone2-Methylthiochroman-4-one75-88 mdpi.com
i-PrMgClThiochromone2-i-Propylthiochroman-4-one69 mdpi.com
CyclohexylMgClThiochromone2-Cyclohexylthiochroman-4-one82-85 mdpi.com

Conjugate Addition Reactions of α-Aminoalkylcuprates with α,β-Enones and Enals

CuCN·2LiCl is instrumental in the formation of α-aminoalkylcuprates, which are valuable reagents for conjugate addition reactions with α,β-enones and enals. researchgate.netnih.govethz.ch These cuprates can be prepared from α-lithio carbamates, which are generated by deprotonation of Boc-protected amines with sec-BuLi or transmetallation of α-aminostannanes with n-BuLi. researchgate.netnih.gov

When using CuCN·2LiCl, both cuprate reagents prepared from 2 equivalents of the α-aminoalkyllithium reagent and those prepared from RCuCNLi provide comparable yields of 1,4-adducts. researchgate.net The RCuCNLi reagent is often preferred due to its economy in the α-aminoalkyl ligand. researchgate.net The Boc protecting group in the resulting amino ketone adducts can be subsequently removed. researchgate.net

Additions to α,β-Unsaturated Esters, Thiol Esters, Imides, and Nitriles

α-Aminoalkylcuprates derived from α-lithio carbamates and CuCN·2LiCl also participate in 1,4-addition reactions with a variety of α,β-unsaturated carbonyl derivatives and nitriles, including esters, thiol esters, imides, and nitriles. nih.govacs.orgacs.org The yields of these reactions can range from poor to excellent, depending on the specific electron-withdrawing group present and the substitution pattern of the unsaturated substrate. nih.govacs.orgacs.org

Thiol esters have shown promise in these reactions, sometimes facilitating the reaction compared to their ester counterparts and providing good to excellent yields of conjugate adducts with no observed acylation products. acs.org Conjugate addition to α,β-alkynyl esters, sulfoxides, and nitriles, as well as α,β-β,γ-unsaturated allenyl esters, is also possible with these cuprates. nih.govacs.orgacs.org

Stereoselective and Regioselective Aspects in Conjugate Additions

CuCN·2LiCl-mediated conjugate additions involving α-aminoalkylcuprates can exhibit notable stereoselectivity and regioselectivity depending on the substrate. Excellent stereocontrol has been observed in the conjugate additions of α-aminoalkylcuprates to allenyl esters, leading to specific stereoisomers. nih.govacs.orgacs.org In contrast, conjugate additions to alkynyl derivatives tend to show poor stereoselectivity. nih.govacs.org

The regioselectivity in the conjugate addition of Grignard reagents to thiochromones catalyzed by Cu(I) salts, including CuCN·2LiCl, is typically excellent, favoring the 1,4-addition pathway exclusively over the 1,2-addition. mdpi.com For α-aminoalkylcuprates, the use of CuCN·2LiCl allows for the preparation of thermally stable cuprates at lower temperatures, which is advantageous when dealing with thermally unstable α-lithiocarbamates, thus influencing the success and potentially the selectivity of the subsequent conjugate addition. acs.org

Allylic Substitution Reactions

CuCN·2LiCl is also a key additive in various allylic substitution reactions, particularly those involving organozinc reagents. These reactions are valuable for the formation of new carbon-carbon bonds and can proceed with high stereoselectivity. thieme-connect.comacs.orgutsouthwestern.eduuni-muenchen.deuni-muenchen.ded-nb.info

Stereoselective Anti-SN2' Allylic Substitutions

CuCN·2LiCl promotes highly stereoselective anti-SN2' allylic substitutions with diorganozinc reagents. thieme-connect.comacs.orgutsouthwestern.eduuni-muenchen.deuni-muenchen.ded-nb.info This stereochemical outcome involves the nucleophile attacking the allylic system from the face opposite to the leaving group, resulting in an inversion of configuration at the reaction site and a shift in the double bond position. utsouthwestern.edunii.ac.jp

This methodology has been successfully applied to both cyclic and acyclic allylic systems. acs.orgnii.ac.jp For instance, the allylic substitution of sterically hindered (2-iodocycloalkyl)phosphates with mixed diorganozincs in the presence of CuCN·2LiCl proceeds with complete anti-SN2' stereoselectivity. acs.org In these reactions, only one organic group from the mixed diorganozinc reagent is transferred. acs.org

Application in Enantioselective Synthesis of Optically Active Compounds

The stereoselective nature of CuCN·2LiCl-mediated allylic substitutions makes them useful for the enantioselective synthesis of optically active compounds. thieme-connect.comuni-muenchen.deuni-muenchen.deresearchgate.netthieme-connect.de By starting with chiral allylic substrates, it is possible to achieve a highly enantioselective transformation with excellent transfer of chirality. thieme-connect.comresearchgate.net

A notable application is the synthesis of optically active α-substituted ketones. thieme-connect.comresearchgate.net This can be achieved through a sequence involving a stereoselective anti-SN2' allylic substitution in the presence of CuCN·2LiCl, followed by oxidation of the intermediate cycloalkenyllithium species. thieme-connect.comresearchgate.net This approach has been used to prepare compounds like (R)-α-ionone and (R)-dihydro-α-ionone with high enantiomeric excess. acs.orguni-muenchen.de

Table 2: Examples of Enantioselective Allylic Substitutions using CuCN·2LiCl

Chiral Allylic SubstrateOrganometallic ReagentProduct TypeEnantiomeric Excess (ee %)Citation
Chiral allylic phosphateDipentylzincChiral cyclohexenyl iodide97 thieme-connect.com
Chiral allylic phosphateMixed diorganozinc(R)-α-ionone97 acs.orguni-muenchen.de
Chiral allylic phosphateMixed diorganozinc(R)-dihydro-α-ionone98 acs.orguni-muenchen.de
Chiral allylic benzoateCyclohexylzinc iodideCycloheptenyl iodide98 thieme-connect.com

The ability to transfer chirality effectively in these reactions highlights the utility of CuCN·2LiCl in accessing enantiomerically enriched building blocks for the synthesis of complex molecules. uni-muenchen.deresearchgate.net

Examination of SN2 versus SN2' Competition in Allylic Systems

Bimolecular nucleophilic substitution reactions on allylic systems bearing a leaving group at the α-position can proceed via two competing pathways: the aliphatic SN2 pathway involving direct attack at the α-carbon, or the allylic SN2' pathway involving attack at the γ-carbon with a concerted allylic rearrangement. nih.govacs.org While the aliphatic SN2 pathway is generally favored, the allylic SN2' pathway can become dominant, especially when steric hindrance at the α-position disfavors SN2 attack. nih.govacs.org

CuCN·2LiCl has been shown to influence the regioselectivity in reactions involving allylic systems and organometallic reagents. In copper-catalyzed reactions between Grignard reagents and allylic phosphates, CuCN·2LiCl has been reported to favor the SN2' coupling products. nii.ac.jp The regioselectivity in these copper-catalyzed reactions is sensitive to various factors, including the copper salt, solvent, leaving group, and reaction temperature. nii.ac.jp Studies have indicated that high SN2' selectivity can be achieved with CuCN·2LiCl as the catalyst, particularly at higher temperatures (0°C) and in less polar solvents like a toluene-ether mixture. nii.ac.jp This methodology has been successfully applied to regiocontrolled allylic-allylic coupling reactions. nii.ac.jp

Rearrangement Reactions

CuCN-Mediated Rearrangements of Allenylcyclopropanols to Cyclopentenones (Divergent Pathways)

CuCN·2LiCl has been employed in the mediation of rearrangement reactions of allenylcyclopropanols, leading to the formation of cyclopentenones. This transformation can proceed via divergent pathways depending on the reaction conditions. nih.govacs.orgresearchgate.netacs.orgthieme-connect.com

Specifically, CuCN-mediated rearrangement of allenylcyclopropanols can afford either 5-alkyl or 4-alkyl cyclopentenone regioisomers. nih.govacs.orgresearchgate.netacs.org When the reaction is conducted using Et2Zn/CuCN·2LiCl, 5-alkyl substituted cyclopentenones are primarily obtained via a β-carbon elimination mechanism. nih.govacs.orgresearchgate.netacs.orgthieme-connect.com In contrast, using only CuCN·2LiCl can lead to the formation of 4-alkyl substituted regioisomers, often accompanied by oxidation at the γ-position, proceeding through a free radical mechanism. nih.govacs.orgresearchgate.netacs.orgthieme-connect.com

The use of Et2Zn/CuCN·2LiCl is proposed to involve the conversion of the allenylcyclopropanol into a zinc/copper homoenolate intermediate, followed by intramolecular migratory insertion. researchgate.net The stereochemistry of substituents on the cyclopropanol (B106826) ring has been reported to have no significant influence on the ring expansion in these rearrangements. thieme-connect.com

Cyclization and Cycloaddition Strategies

Synthesis of 1- and 1,2-Substituted Cyclopropylamines from Ketone Homoenolates

CuCN·2LiCl plays a crucial role in the synthesis of 1- and 1,2-substituted cyclopropylamines from ketone homoenolates. acs.orgnih.govresearchgate.netfigshare.comacs.org Ketone homoenolates possess both nucleophilic and electrophilic characteristics. acs.orgnih.govfigshare.comacs.org While their use as nucleophiles is well-documented, their potential as electrophiles has been less explored. acs.orgnih.govfigshare.comacs.org

The synthesis of cyclopropylamines in this context involves the electrophilic trapping of ketone zinc/copper homoenolates with amines. acs.orgnih.govresearchgate.netfigshare.comacs.org The presence of CuCN·2LiCl is essential for generating a more reactive homoenolate intermediate, likely by forming a more nucleophilic mixed zinc/copper homoenolate or cluster. acs.orgnih.govfigshare.comacs.org This enhanced reactivity is crucial for the successful reaction with amines to form the cyclopropylamine (B47189) ring. acs.org This method allows for the synthesis of cyclopropylamines directly from cyclopropanols or via a telescoped sequence from β-substituted enones. acs.orgresearchgate.net

Annulation Reactions in Complex Molecule Synthesis (e.g., Indenone Derivatives)

CuCN·2LiCl has been implicated in annulation reactions, including those leading to the synthesis of indenone derivatives. soton.ac.uk Organozinc and copper reagents can undergo conjugate addition reactions, which can be key steps in annulation strategies. soton.ac.uk

In one example related to indenone synthesis, a complex prepared from an iodide with activated zinc and subsequently treated with CuCN·2LiCl was used in a reaction with a propyne (B1212725) iminium triflate. soton.ac.uk This sequence led to an intermediate allene (B1206475) which underwent cyclization to yield an indenone derivative. soton.ac.uk The role of zinc ions in initiating the addition of the enamine to the nitrile moiety was proposed in this transformation. soton.ac.uk

Preparation of α-Arylselenomethyl Ketones via Organometallics

CuCN·2LiCl is utilized in the preparation of α-arylselenomethyl ketones through reactions involving organometallic intermediates. psu.eduresearchgate.netrsc.orgrsc.org This process typically involves the preparation of α-arylseleno-substituted zinc and copper organometallics. psu.eduresearchgate.netrsc.orgrsc.org

α-Arylseleno-substituted zinc organometallics can be prepared by the insertion of zinc into the carbon-chlorine bond of α-chloromethyl aryl selenides. psu.eduresearchgate.netrsc.org Subsequent transmetalation of these zinc reagents with CuCN·2LiCl affords the corresponding copper organometallics. psu.eduresearchgate.netrsc.orgrsc.org These copper reagents are more reactive towards electrophiles, such as acyl chlorides, and their reaction with acyl chlorides results in the formation of α-arylselenomethyl ketones through the creation of a new carbon-carbon bond. psu.eduresearchgate.netrsc.orgrsc.org

CuCN·2LiCl has also been used in the preparation of 1,1-disilylalkylcopper species from chlorobis(methyldiphenylsilyl)methyllithium and Grignard reagents, followed by aerobic oxidation to yield acylsilanes. organic-chemistry.org

Factors Governing Efficiency and Outcome in Cucn·2licl Mediated Reactions

Effect of Additives on Reaction Performance and Selectivity

Additives play a vital role in modulating the reactivity and selectivity of CuCN·2LiCl-mediated transformations. They can act as activators, stabilizers, or influence the aggregation state of the organocopper species.

Role of Trimethylsilyl (B98337) Chloride (TMSCl) as an Activator

Trimethylsilyl chloride (TMSCl) is a commonly used additive in reactions involving organocuprates and copper(I) salts, known for its ability to accelerate 1,4-conjugate additions. researchgate.net In the context of CuCN·2LiCl, TMSCl has been shown to activate reactions. For instance, in the conjugate addition of Grignard reagents to thiochromones, TMSCl acted as an activator, and its use in conjunction with CuCN·2LiCl offered high yields of the 1,4-adduct. mdpi.com Other Lewis acids like TMSOTf, TMSI, and BF₃·OEt₂ also showed activating effects in this reaction, but TMSCl proved to be the most effective in terms of yield. mdpi.com While the exact mechanism can vary depending on the reaction, TMSCl is known to aid in the solubilization of organometallic intermediates in some cases, which can contribute to its activating role. researchgate.net, nih.gov, nih.gov

Role of Trimethyl Phosphite (B83602) (P(OMe)₃) in Stabilizing Organocopper Species

Trimethyl phosphite (P(OMe)₃) is another important additive, particularly in copper-mediated cross-coupling reactions. It has been demonstrated to stabilize organocopper species, such as arylcopper species, preventing undesirable side reactions like homocoupling. organic-chemistry.org In cross-coupling reactions of functionalized arylmagnesium halides with alkyl or benzylic halides catalyzed by CuCN·2LiCl, the addition of trimethyl phosphite was found to stabilize the intermediate arylcopper species, allowing the reaction to proceed efficiently at temperatures as high as 20°C. organic-chemistry.org This stabilization is crucial for achieving good yields of the desired cross-coupled products.

Optimization of Stoichiometry and Catalytic Loadings of CuCN·2LiCl

The amount of CuCN·2LiCl used in a reaction, whether stoichiometric or catalytic, significantly impacts the outcome. Optimization of the loading is essential for efficiency and cost-effectiveness. In some reactions, substoichiometric quantities of Cu(I) from CuCN·2LiCl can be effectively used, reducing the need for additives and minimizing side reactions like homocoupling. organic-chemistry.org However, the optimal stoichiometry can vary depending on the specific reaction. For instance, in the conjugate addition of α-aminoalkylcuprates, using reagents prepared from two equivalents of the α-aminoalkyllithium reagent generally gave higher yields, but when CuCN·2LiCl was used, reagents prepared from one equivalent of the lithium reagent were also effective, making the latter, more economical in the lithium reagent, preferable. researchgate.net In other cases, a specific catalytic loading, such as 5 mol%, has been found to be effective in facilitating alkylation reactions. The optimization process often involves screening different loadings to find the balance between reactivity, yield, and catalyst cost.

Impact of Solvent Systems on Reactivity and Reaction Pathway

The choice of solvent is critical in CuCN·2LiCl mediated reactions, as it can influence the solubility of reagents, the aggregation state of organocopper species, and the reaction pathway. CuCN·2LiCl is noted for its solubility in organic solvents like THF, which facilitates its use compared to insoluble CuCN. researchgate.net The solvent can affect the association and dissociation equilibria of lithium organocuprates, which in turn impacts their reactivity. uni-muenchen.de For example, solvent mixtures can influence the observed fraction of different organocuprate species. uni-muenchen.de Different solvents can also lead to different reaction outcomes or efficiencies. While specific detailed data tables on solvent effects for CuCN·2LiCl were not extensively found in the search results, the general principle that solvent systems significantly impact the reactivity and reaction pathway of organocopper reagents is well-established in the literature. rsc.org, uni-muenchen.de, msuniv.ac.in

Temperature Optimization for Reaction Control and Product Yield

Reaction temperature is a key parameter for controlling reaction rate, selectivity, and product yield in CuCN·2LiCl mediated transformations. Many reactions involving organocopper reagents are conducted at low temperatures to control reactivity and prevent decomposition or undesirable side reactions. organic-chemistry.org, For instance, cross-coupling reactions using CuCN·2LiCl can be conducted at low temperatures, such as -20°C, or at room temperature, with additives like trimethyl phosphite enabling efficiency at higher temperatures. organic-chemistry.org Low temperatures, such as -30°C to -40°C, can be crucial for preventing side reactions in alkylation processes facilitated by CuCN·2LiCl. However, the optimal temperature is reaction-dependent and may require optimization to achieve the best balance between reaction rate and selectivity. nih.gov, wikipedia.org

Compound Names and PubChem CIDs

Compound NamePubChem CID
CuCN·2LiCl71310844 americanelements.com, 10866836 nih.gov, 329761902 sigmaaldrich.com
Trimethylsilyl Chloride6397 nih.gov, fishersci.com, easychem.org, fishersci.ca
Trimethyl Phosphite8472 wikipedia.org, sigmaaldrich.com, wikidata.org, nih.gov

Data Tables

Based on the search results, a specific data table illustrating the effect of different Lewis acid activators on the conjugate addition of Grignard reagents to thiochromones mediated by CuCN·2LiCl can be generated:

EntryCopper SourceActivatorYield (%)
1CuITMSClModest
2CuCNTMSClModest
3CuClTMSClNo improvement
5CuCN·2LiClTMSCl89
6CuCN·2LiClTMSOTfNot better than TMSCl
7CuCN·2LiClTMSINot better than TMSCl
8CuCN·2LiClBF₃·OEt₂Not better than TMSCl

This table, derived from the information in snippet mdpi.com, illustrates the superior performance of CuCN·2LiCl in combination with TMSCl for this specific reaction.

Another piece of data regarding the effect of LiCl equivalents on the ratio of products in a copper-promoted cycloaddition reaction involving CuCN is available:

EntryCuCN (equiv)LiCl (equiv)Product 1a:BnOH Ratio
51.005.4:1
61.025.4:1
71.045.9:1
81.066.0:1
91.085.4:1

This table, based on snippet nih.gov, shows that while LiCl addition didn't improve reactions with CuI, adding up to 6 equivalents of LiCl to reactions with CuCN showed small enhancements in the desired product ratio. Note that this table is for CuCN, not specifically CuCN·2LiCl, but it demonstrates the principle of how chloride concentration can influence copper-mediated reactions.

Interactive tables cannot be generated in this text-based format, but the data is presented clearly in the markdown tables above.

Functional Group Compatibility and Broadening of Substrate Scope

The copper(I) cyanide di(lithium chloride) complex (CuCN·2LiCl) is a valuable reagent in organic synthesis, particularly noted for its ability to facilitate reactions involving organometallic species with a wide range of functional groups and expand the scope of applicable substrates. Its utility stems from its capacity to promote transmetalation and subsequent coupling reactions under conditions that are often milder and more tolerant of diverse functionalities compared to other organometallic reagents or coupling methods.

Research has demonstrated the compatibility of CuCN·2LiCl-mediated reactions with various functional groups. These include, but are not limited to, esters, nitriles, chlorides, and keto groups. organic-chemistry.orgacs.org Nitrogen functionalities such as amides and tertiary amines are also well tolerated, both within the organomagnesium or organozinc reagent and the electrophilic coupling partner. acs.org This broad compatibility allows for the synthesis of complex, polyfunctional molecules without the need for extensive protecting group strategies. iupac.org

The use of CuCN·2LiCl in conjunction with organomagnesium and organozinc reagents has significantly broadened the substrate scope for various transformations, including cross-coupling reactions and conjugate additions. For instance, functionalized arylmagnesium halides, readily prepared via iodine-magnesium exchange, undergo smooth cross-coupling with functionalized primary alkyl iodides and benzylic bromides in the presence of CuCN·2LiCl. organic-chemistry.orgacs.org This process is effective even at low temperatures and can be conducted using either stoichiometric or catalytic amounts of the copper complex. organic-chemistry.orgacs.org

Furthermore, CuCN·2LiCl facilitates the reactivity of organozinc reagents, which are known for their high functional group tolerance but often exhibit lower reactivity towards some electrophiles. iupac.org Transmetalation of organozinc halides with CuCN·2LiCl affords reactive copper derivatives that readily react with electrophiles such as enones, acid chlorides, allylic, alkynyl, and alkenyl halides, as well as activated alkynes, nitro olefins, and aldehydes. iupac.org This expands the synthetic utility of organozinc compounds for carbon-carbon bond formation.

Studies have also shown the effectiveness of CuCN·2LiCl in mediating reactions of functionalized benzylic zinc chlorides and in the preparation of polyfunctional ketones and aldehydes from magnesiated silylated cyanohydrins. acs.orgorganic-chemistry.org The complex has also been employed in the functionalization of heteroaromatic systems, such as purines and cinnolines, enabling regioselective coupling reactions. rsc.org

The functional group tolerance and broadened substrate scope mediated by CuCN·2LiCl are summarized in the table below, highlighting representative examples from reported research.

Functional Group Present in SubstrateSubstrate ClassReaction TypeYield (%)Reference
EsterAlkyl Iodides, Aryl/HeteroarylmetalsCross-coupling, Amination56-89 organic-chemistry.orgacs.orgnih.gov
NitrileAlkyl Iodides, Aryl/HeteroarylmetalsCross-coupling, Amination56-89 organic-chemistry.orgacs.orgnih.gov
ChlorideAlkyl Iodides, Benzylic Zinc ChloridesCross-coupling, Formation of RZnCl56-89, 72-99 organic-chemistry.orgacs.orgacs.org
KetoArylmagnesium Reagents, Silylated CyanohydrinsCross-coupling, Formation of Ketones56-89, Good to Excellent organic-chemistry.orgacs.orgorganic-chemistry.org
AmideAlkyl Iodides, Aryl/HeteroarylmetalsCross-coupling, AminationGood acs.orgnih.gov
Tertiary AmineAlkyl IodidesCross-couplingGood acs.org
NitroOrganozinc ReagentsReaction with Electrophiles- iupac.org
Heteroaromatic rings (Purine, Cinnoline)Organomagnesium/Zinc ReagentsFunctionalization, CouplingGood to Excellent rsc.org

This table illustrates the versatility of CuCN·2LiCl in promoting reactions of organometallic reagents bearing sensitive functional groups, thereby significantly expanding the range of accessible organic molecules.

Future Perspectives and Emerging Research Directions for Cucn·2licl Chemistry

Development of Novel Synthetic Methodologies and Transformations Utilizing CuCN·2LiCl

The utility of CuCN·2LiCl primarily stems from its ability to facilitate the formation of highly functionalized organocopper reagents through transmetalation with organozinc or organomagnesium compounds. orgsyn.orgkrackeler.com These resulting copper reagents, often formulated as RCu(CN)ZnX or RCu(CN)MgX, exhibit high reactivity and functional group tolerance. orgsyn.org

A significant area of ongoing research is the expansion of cross-coupling reactions. For instance, functionalized arylmagnesium halides, prepared via an iodine-magnesium exchange, undergo smooth cross-coupling with functionalized primary alkyl iodides and benzylic bromides in the presence of CuCN·2LiCl. acs.orgacs.org This methodology is effective both in stoichiometric and catalytic quantities of the copper complex. acs.orgacs.org The development of these copper-mediated cross-coupling reactions is crucial for forming new carbon-carbon bonds in the synthesis of complex organic molecules. organic-chemistry.org

Recent studies have demonstrated that these cross-coupling reactions can be performed at low temperatures, which helps in minimizing side reactions like homocoupling. organic-chemistry.org The use of substoichiometric amounts of CuCN·2LiCl has also been shown to be effective, reducing the need for additives that were previously required to stabilize the organocopper intermediates. acs.orgorganic-chemistry.org

Future work in this area is expected to focus on broadening the scope of coupling partners, including those with even more sensitive functional groups, and developing new types of transformations beyond standard cross-coupling reactions. For example, the use of CuCN·2LiCl in carbene migratory insertion reactions represents a newer type of cross-coupling transformation for C-C bond formation. researchgate.net

Reactant 1Reactant 2Catalyst/ReagentProduct TypeYield (%)Reference
Functionalized Arylmagnesium HalidesFunctionalized Primary Alkyl IodidesCatalytic CuCN·2LiClCross-coupled Products55-63 acs.org
Functionalized Arylmagnesium HalidesFunctionalized Benzylic BromidesStoichiometric CuCN·2LiClBenzhydryl Derivatives61-72 acs.org
Amino Acid Derived Organozinc ReagentsAcid ChloridesCuCN·2LiClFunctionalized KetonesNot specified researchgate.net

Green Chemistry Approaches and Sustainable Applications of Copper Reagents

The principles of green chemistry are increasingly influencing the development of synthetic methodologies, with a focus on using less toxic and more abundant metals. unibe.ch Copper, being a more earth-abundant and less toxic alternative to precious metals like palladium, is an attractive option for developing more sustainable chemical processes. unibe.ch The global market for green chemistry is predicted to grow significantly, underscoring the importance of this research area. acs.org

Research in this domain aims to reduce the environmental footprint of chemical synthesis. acs.org This includes minimizing waste, avoiding the use of hazardous solvents, and developing catalytic systems that operate under milder conditions. The use of copper catalysts, including those derived from CuCN·2LiCl, aligns with these goals. For instance, developing catalytic cycles that utilize only small amounts of the copper reagent reduces metal waste. acs.orgresearchgate.net

Future sustainable applications may involve the use of CuCN·2LiCl in aqueous media or with bio-based solvents, further reducing reliance on traditional organic solvents. Additionally, the development of recyclable copper catalytic systems is a key goal. While specific research on recycling CuCN·2LiCl is not yet prominent, the broader field of sustainable chemistry is actively exploring such avenues for various catalysts. nih.gov The photocatalytic degradation of copper cyanide complexes in wastewater is also an area of study, aiming to mitigate the environmental impact of cyanide-containing industrial effluents. researchgate.net

Advanced Catalytic Applications Beyond Traditional Stoichiometric Use

While organocuprates have historically been used as stoichiometric reagents, a major thrust of modern research is to develop catalytic cycles that employ only a substoichiometric amount of the copper salt. researchgate.netchem-station.com The use of CuCN·2LiCl in catalytic quantities for cross-coupling reactions is a significant step in this direction. acs.orgorganic-chemistry.org For example, using just 20 mol % of CuCN·2LiCl can afford good yields of cross-coupled products, which also reduces the formation of undesirable homocoupling byproducts. acs.org

Beyond C-C bond formation, copper catalysis is being explored for C-H bond functionalization. nih.gov Direct cyanation of heterocycles through C-H bond activation using a copper cyanide catalyst is an example of a more atom-economical approach compared to traditional methods that require pre-functionalized starting materials. nih.govacs.org This method allows for the regioselective introduction of a nitrile group into various aromatic heterocycles. nih.govacs.org

Furthermore, copper-catalyzed reactions are being developed for the formation of C-N bonds. nih.gov These methods provide a complementary approach to the more established palladium-catalyzed systems and are often more cost-effective. The development of ligand-free copper-catalyzed cross-coupling reactions further enhances the practicality and sustainability of these methods. researchgate.net Future research will likely focus on discovering new catalytic transformations mediated by CuCN·2LiCl and designing more efficient catalytic systems with higher turnover numbers and broader substrate scopes.

Reaction TypeCatalystKey FeatureReference
Cross-Coupling20 mol % CuCN·2LiClReduced homocoupling, no additive needed acs.org
C-H CyanationCopper CyanideDirect functionalization of heterocycles nih.govacs.org
C-N Cross-CouplingCopper CatalystSite-selective coupling with azoles nih.gov
Sandmeyer Cyanation10 mol % CuCNMild, room temperature conditions nih.gov

Addressing Challenges in Regio- and Stereocontrol for Complex Molecular Architectures

Achieving high levels of regio- and stereocontrol is a persistent challenge in the synthesis of complex molecules. The reactivity of organocopper reagents generated from CuCN·2LiCl can be modulated to address these challenges. For instance, in the functionalization of substituted pyridines and other diazines, the choice of metalating agent and the presence of additives can direct the reaction to a specific position. nih.govthieme-connect.de Transmetalation of a regioselectively formed organozinc reagent with CuCN·2LiCl allows for subsequent reactions with electrophiles at the desired position. nih.gov

Lewis acids can play a crucial role in controlling the regioselectivity of metalations, sometimes leading to a complete switch in the site of functionalization. nih.gov The interplay between the substrate, the base, and additives like BF₃·OEt₂ allows for the selective deprotonation of specific protons, which, after transmetalation with CuCN·2LiCl, enables functionalization at otherwise difficult-to-access positions. nih.gov

Stereocontrol is another critical aspect, particularly when creating chiral centers. The addition of lithium chloride has been shown to have a dramatic effect on the stereocontrol in zinc-mediated asymmetric reactions, suggesting that the composition of the reagent mixture, including the components of the CuCN·2LiCl complex, can significantly influence the stereochemical outcome. rsc.org Future research will likely focus on the rational design of chiral ligands and additives that can work in concert with CuCN·2LiCl-derived reagents to achieve high levels of enantioselectivity and diastereoselectivity in a predictable manner.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of synthetic methodologies into continuous flow and automated systems is a rapidly growing area of chemical research, offering benefits such as improved safety, better reaction control, and easier scalability. mt.comyoutube.com Flow chemistry allows for precise control over reaction parameters like temperature, pressure, and residence time, which can lead to higher yields and purities. youtube.comyoutube.com

While the direct application of CuCN·2LiCl in fully automated, cartridge-based synthesis platforms is still an emerging area, the principles are well-established. youtube.com The use of highly reactive organometallic reagents, which can be generated in situ, is particularly well-suited for flow chemistry, as it minimizes the handling of unstable intermediates. The generation of organocopper reagents from CuCN·2LiCl and organozinc or Grignard reagents could be seamlessly integrated into a flow process. orgsyn.org The reagents would be pumped from separate streams to a mixing point and then into a reactor coil where the transmetalation and subsequent reaction with an electrophile would occur. mt.com

This approach would allow for the safe and reproducible generation and use of these powerful reagents on demand. Future work will likely involve the development of specific modules and protocols for utilizing CuCN·2LiCl in commercially available automated synthesizers, making these advanced synthetic methods more accessible to a broader range of chemists. youtube.com

Q & A

Q. What are the standard synthetic methods for preparing CuCN·2LiCl, and what analytical techniques are critical for confirming its purity and structural integrity?

  • Methodological Answer : CuCN·2LiCl is typically synthesized by reacting CuCN with LiCl in anhydrous solvents (e.g., THF or DMF) under inert atmospheres. Key steps include stoichiometric control, rigorous drying of reagents, and exclusion of moisture. For purity verification, use:
  • X-ray Diffraction (XRD) : Confirm crystalline structure by matching with reference patterns .
  • Elemental Analysis : Quantify C, N, Cu, and Li content to validate stoichiometry.
  • FT-IR Spectroscopy : Identify cyanide stretching frequencies (~2100 cm⁻¹) and LiCl coordination shifts .
    Reproducibility requires detailed reporting of solvent purity, reaction temperature, and inert gas flow rates, as per guidelines for experimental transparency .

Q. How should researchers design control experiments to isolate the catalytic role of CuCN·2LiCl in cross-coupling reactions?

  • Methodological Answer : To distinguish catalytic activity from background reactions:

Catalyst Omission : Perform reactions without CuCN·2LiCl to assess non-catalytic pathways.

Component Variation : Test CuCN or LiCl alone to identify synergistic effects.

Kinetic Profiling : Monitor reaction progress via GC/HPLC to compare rates with/without the catalyst.

Poisoning Tests : Add mercury to detect heterogeneous catalysis (e.g., nanoparticle formation) .
Document all variables (e.g., solvent, temperature) to align with reproducibility standards .

Q. What solvent systems optimize the stability of CuCN·2LiCl during storage and application?

  • Methodological Answer : Stability is highly solvent-dependent:
  • Anhydrous Aprotic Solvents : DMF or THF prevent hydrolysis; store under argon with molecular sieves.
  • Moisture-Sensitive Systems : Use Schlenk techniques for handling.
  • Stability Assays : Conduct periodic NMR/XRD over 1–4 weeks to detect degradation (e.g., loss of cyanide signals or LiCl dissociation) .
    Compare degradation kinetics across solvents and report humidity levels to address contradictions in literature .

Advanced Research Questions

Q. How can contradictory reports on the ligand exchange dynamics of CuCN·2LiCl in different coordination environments be systematically investigated?

  • Methodological Answer : To resolve discrepancies:

Spectroscopic Probes : Use EXAFS to analyze Cu coordination geometry changes during ligand exchange .

Variable-Temperature NMR : Track dynamic ligand behavior in solvents like DMSO-d₆.

Computational Modeling : Compare DFT-calculated ligand exchange barriers with experimental kinetics .
Publish raw data (e.g., crystallographic files) in supplementary materials to enable peer validation .

Q. What statistical approaches are recommended for optimizing reaction parameters when using CuCN·2LiCl in high-throughput screening?

  • Methodological Answer : Implement Design of Experiments (DOE) :
  • Response Surface Methodology (RSM) : Optimize variables (e.g., catalyst loading, temperature) to maximize yield.
  • ANOVA : Identify significant factors and interactions (e.g., solvent polarity vs. temperature) .
    Validate models with triplicate runs and report confidence intervals to address data variability .

Q. What methodologies differentiate homogeneous and heterogeneous catalytic mechanisms involving CuCN·2LiCl?

  • Methodological Answer : Key experimental strategies:

Dynamic Light Scattering (DLS) : Detect nanoparticle formation during catalysis.

Kinetic Isotope Effects (KIE) : Homogeneous mechanisms often show significant KIE.

Hot Filtration Tests : Remove catalyst mid-reaction; continued activity suggests leaching.
Cross-reference results with TEM/EDX to correlate catalytic behavior with structural changes .

Q. How can researchers address discrepancies in the reported solubility of CuCN·2LiCl across solvent systems?

  • Methodological Answer : Standardize solubility measurements:
  • Gravimetric Analysis : Saturate solvents, filter, and quantify dissolved complex via mass loss.
  • UV-Vis Spectroscopy : Measure absorbance at Cu-centered bands (e.g., ~300 nm) for concentration curves.
    Report solvent water content and temperature explicitly, as these are common sources of variability .

Guidance for Data Analysis and Reporting

  • Contradiction Resolution : Replicate conflicting studies under identical conditions and share raw datasets to facilitate meta-analyses .
  • Statistical Rigor : Apply t-tests or chi-square analyses to assess significance of outliers in catalytic efficiency studies .
  • Ethical Reporting : Disclose all modifications to published protocols and negative results to reduce publication bias .

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